1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene
Overview
Description
1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene is an organic compound with the molecular formula C9H9BrF2O It is a derivative of benzene, where the benzene ring is substituted with a 2-bromo-1,1-difluoroethyl group and a methoxy group
Preparation Methods
The synthesis of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzene (anisole) and 2-bromo-1,1-difluoroethane.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a strong base, such as sodium hydride, to deprotonate the methoxy group, followed by the addition of 2-bromo-1,1-difluoroethane.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is typically heated to a temperature range of 50-100°C to facilitate the reaction.
Chemical Reactions Analysis
1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of 1-(2-bromo-1,1-difluoroethyl)-2-methoxybenzaldehyde.
Reduction Reactions: The difluoroethyl group can be reduced to form an ethyl group, resulting in the formation of 1-(2-bromoethyl)-2-methoxybenzene.
Common reagents and conditions used in these reactions include:
Substitution: Sodium hydroxide in aqueous ethanol.
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Scientific Research Applications
1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting neurological disorders.
Material Science: It is used in the synthesis of polymers and other advanced materials with specific properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene involves its interaction with specific molecular targets. The bromine and difluoroethyl groups can form strong interactions with enzymes and receptors, leading to inhibition or activation of biological pathways. The methoxy group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene can be compared with similar compounds such as:
1-(2-Bromoethyl)-2-methoxybenzene: Lacks the difluoro groups, resulting in different reactivity and biological activity.
1-(2-Chloro-1,1-difluoroethyl)-2-methoxybenzene: The chlorine atom provides different electronic properties compared to bromine, affecting the compound’s reactivity.
1-(2-Bromo-1,1-difluoroethyl)-4-methoxybenzene: The position of the methoxy group on the benzene ring affects the compound’s chemical properties and reactivity.
The uniqueness of this compound lies in its combination of bromine and difluoroethyl groups, which impart distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-bromo-1,1-difluoroethyl)-2-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O/c1-13-8-5-3-2-4-7(8)9(11,12)6-10/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFHBKZJHOSPJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CBr)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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